molecular formula C13H14N2O3S B1451129 Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate CAS No. 1199215-94-5

Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate

Cat. No.: B1451129
CAS No.: 1199215-94-5
M. Wt: 278.33 g/mol
InChI Key: CDSFGMQCCFHPRG-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C13H14N2O3S and its molecular weight is 278.33 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C13H14N2O3S and a molecular weight of 278.33 g/mol. This compound has garnered attention in scientific research due to its diverse biological activities, which include potential applications in medicinal chemistry and pharmacology.

The compound is characterized by the following properties:

  • IUPAC Name : Ethyl 4-methyl-2-(6-methylpyridin-3-yl)oxy-1,3-thiazole-5-carboxylate
  • CAS Number : 1199215-94-5
  • Purity : Typically around 95% .

Biological Activity Overview

This compound exhibits a range of biological activities that make it a subject of interest in various fields of research:

Antimicrobial Activity

Research indicates that compounds similar to this compound have demonstrated significant antimicrobial properties. For instance, derivatives of thiazole compounds have been shown to possess activity against various bacteria and fungi. Specific studies have highlighted the effectiveness of thiazole derivatives in inhibiting the growth of pathogenic microorganisms .

Anticancer Potential

The anticancer properties of thiazole derivatives, including this compound, have been explored in several studies. The compound's structure allows for interaction with cancer cell lines, potentially leading to apoptosis (programmed cell death). For example, similar compounds have been reported to exhibit cytotoxic effects against various cancer cell lines such as MCF7 and A549 .

Table 1: Cytotoxicity Data of Thiazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF712.50Induces apoptosis
Compound BA54926.00Inhibits cell proliferation
Ethyl ThiazoleHepG214.31Disrupts microtubule formation

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets within cells. The thiazole ring structure may facilitate binding to enzymes or receptors involved in cell signaling pathways related to cancer progression and microbial resistance.

Case Studies

Several case studies have documented the effects of thiazole-based compounds on cancer cells:

  • Study on MCF7 Cells : A study evaluated the effects of ethyl thiazole derivatives on MCF7 breast cancer cells, reporting an IC50 value of approximately 12.50 µM, indicating significant cytotoxicity .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing that thiazole derivatives inhibited bacterial growth effectively .

Properties

IUPAC Name

ethyl 4-methyl-2-(6-methylpyridin-3-yl)oxy-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-4-17-12(16)11-9(3)15-13(19-11)18-10-6-5-8(2)14-7-10/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSFGMQCCFHPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)OC2=CN=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.